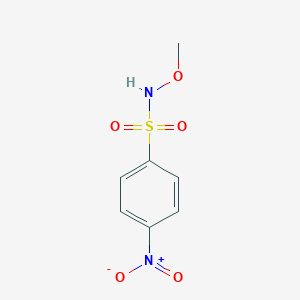

N-methoxy-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

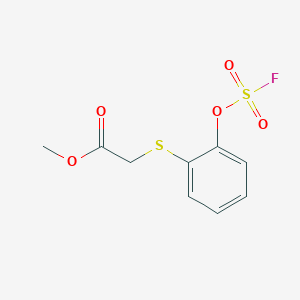

N-methoxy-4-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 211675-81-9 . It has a molecular weight of 232.22 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 . The InChI key is ZXCCYNKVJANBQU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.22 .Applications De Recherche Scientifique

1. Synthesis and Chemical Transformations

- N-methoxy-4-nitrobenzenesulfonamide derivatives are used in the synthesis of secondary amines. Kurosawa, Kan, and Fukuyama (2003) demonstrated a method for preparing secondary amines from primary amines using 2-Nitrobenzenesulfonyl chloride (Kurosawa, Kan, & Fukuyama, 2003).

- Fukuyama, Jow, and Cheung (1995) noted that 2- and 4-Nitrobenzenesulfonamides, easily made from primary amines, can be alkylated to yield N-alkylated sulfonamides (Fukuyama, Jow, & Cheung, 1995).

2. Analytical and Synthetic Applications

- A study by Kouakou et al. (2015) discussed the synthesis of 4-alkylsulfanyl-indazole derivatives, using nitro derivatives of indazole treated with stannous chloride and 4-methoxybenzenesulfonyl chloride (Kouakou et al., 2015).

- Zanoni and Stradiotto (1991) explored the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, revealing insights into the electrochemical behavior of these compounds (Zanoni & Stradiotto, 1991).

3. Exploration in Biochemical Applications

- Abbasi et al. (2020) synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

- Sapegin et al. (2018) synthesized 4-Chloro-3-nitrobenzenesulfonamide derivatives that showed strong inhibition of carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018).

4. Materials Science and Corrosion Studies

- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of various piperidine derivatives, including nitrobenzenesulfonamide derivatives, on the corrosion of iron (Kaya et al., 2016).

Mécanisme D'action

While the specific mechanism of action for N-methoxy-4-nitrobenzenesulfonamide is not available, sulfonamides, a group of compounds to which it belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methoxy-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCCYNKVJANBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2770975.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2770977.png)

![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2770983.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2770986.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)

![Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2770995.png)

![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2770996.png)